N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251557-76-2
Cat. No.: VC4640694
Molecular Formula: C17H18FN3O5S
Molecular Weight: 395.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251557-76-2 |
|---|---|
| Molecular Formula | C17H18FN3O5S |
| Molecular Weight | 395.41 |
| IUPAC Name | N-(3-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H18FN3O5S/c18-13-2-1-3-14(10-13)19-16(22)12-20-11-15(4-5-17(20)23)27(24,25)21-6-8-26-9-7-21/h1-5,10-11H,6-9,12H2,(H,19,22) |
| Standard InChI Key | WYTCKZLNMIZCOL-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F |
Introduction
N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a specific molecular structure and properties. It is identified by the CAS number 1251557-76-2 and has a molecular formula of C17H18FN3O5S, with a molecular weight of 395.4 g/mol . This compound is part of a broader class of organic molecules that incorporate morpholine and sulfonyl groups, which are often used in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
The synthesis of N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often require careful selection of reagents and conditions to ensure high yields and purity. The use of morpholine-4-sulfonyl and fluorophenyl groups suggests that the synthesis might involve reactions such as sulfonylation and nucleophilic substitution.
Potential Applications
Compounds with similar structures to N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide are often explored for their biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. The presence of a fluorine atom can enhance the compound's stability and bioavailability, while the morpholine sulfonyl group may contribute to its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume